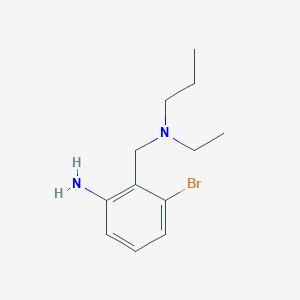
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a benzene ring, along with an ethyl(propyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline typically involves multiple steps:
Nitration: The benzene ring is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom at the desired position.
Alkylation: Finally, the ethyl(propyl)amino group is introduced through an alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the ethyl(propyl)amino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the ethyl(propyl)amino group, making it less versatile in certain applications.
3-Bromoaniline: Similar structure but without the additional alkyl groups, leading to different reactivity and applications.
N-Ethyl-N-propylaniline:
Uniqueness
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline is unique due to the presence of both the bromine atom and the ethyl(propyl)amino group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C12H19BrN2 |
|---|---|
Molecular Weight |
271.20 g/mol |
IUPAC Name |
3-bromo-2-[[ethyl(propyl)amino]methyl]aniline |
InChI |
InChI=1S/C12H19BrN2/c1-3-8-15(4-2)9-10-11(13)6-5-7-12(10)14/h5-7H,3-4,8-9,14H2,1-2H3 |
InChI Key |
XDQLLWKAORNUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CC1=C(C=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















